molecular formula C28H34N2O3S2Se B12723526 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium CAS No. 94158-30-2

3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium

Cat. No.: B12723526
CAS No.: 94158-30-2
M. Wt: 589.7 g/mol
InChI Key: GGHANVPJVVJWKM-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is a complex organic compound with a unique structure that includes benzothiazolium and benzoselenazolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazolium and benzoselenazolium precursors, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials, such as dyes, pigments, and sensors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. Additionally, its potential antimicrobial and anticancer activities may involve the disruption of cellular membranes and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium
  • 3-(2-Carboxyethyl)-2-[2-[[3-(2-carboxyethyl)-3H-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chlorobenzothiazolium iodide

Uniqueness

3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is unique due to the presence of both benzothiazolium and benzoselenazolium moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

94158-30-2

Molecular Formula

C28H34N2O3S2Se

Molecular Weight

589.7 g/mol

IUPAC Name

3-[2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzoselenazol-3-ium-3-yl]-2-methylpropane-1-sulfonate

InChI

InChI=1S/C28H34N2O3S2Se/c1-7-22(14-27-29(8-2)23-12-20(5)21(6)13-25(23)34-27)15-28-30(16-19(4)17-35(31,32)33)24-11-18(3)9-10-26(24)36-28/h9-15,19H,7-8,16-17H2,1-6H3

InChI Key

GGHANVPJVVJWKM-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC

Origin of Product

United States

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